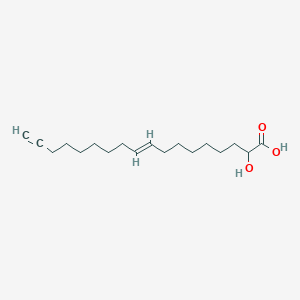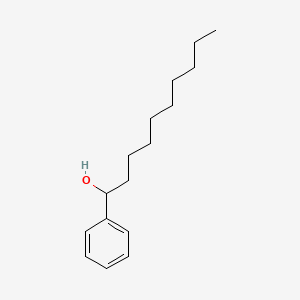![molecular formula C49H67NO14Si B12290147 [4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2'-Trietilsilildocetaxel es un derivado sintético del docetaxel, un agente quimioterapéutico conocido que se utiliza en el tratamiento de varios tipos de cáncer. Este compuesto se caracteriza por la presencia de un grupo trietisililo, que mejora su estabilidad química y potencialmente modifica su actividad biológica. La fórmula molecular del 2'-Trietilsilildocetaxel es C49H67NO14Si, y tiene un peso molecular de 922.14 g/mol .
Métodos De Preparación
La síntesis del 2'-Trietilsilildocetaxel implica varios pasos, comenzando con el docetaxel. El paso clave es la introducción del grupo trietisililo. Una ruta sintética común implica la reacción del docetaxel con cloruro de trietisililo en presencia de una base como la piridina. La reacción se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis del cloruro de sililo .
Los métodos de producción industrial para el 2'-Trietilsilildocetaxel no están bien documentados, pero probablemente implican rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
El 2'-Trietilsilildocetaxel se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar diversos derivados oxidados. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio, lo que lleva a la formación de derivados reducidos.
Sustitución: El grupo trietisililo puede sustituirse por otros grupos funcionales mediante reacciones con reactivos como halógenos o compuestos organometálicos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales .
Aplicaciones Científicas De Investigación
El 2'-Trietilsilildocetaxel tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos agentes quimioterapéuticos.
Biología: Los investigadores utilizan este compuesto para estudiar los mecanismos de acción de los derivados del docetaxel y sus efectos en los procesos celulares.
Medicina: Se está investigando su posible uso en la terapia contra el cáncer, particularmente por su capacidad para superar la resistencia al tratamiento tradicional con docetaxel.
Mecanismo De Acción
El mecanismo de acción del 2'-Trietilsilildocetaxel es similar al del docetaxel. Se une a los microtúbulos y los estabiliza, evitando su despolimerización. Esto interrumpe la función normal de los microtúbulos, que son esenciales para la división celular, lo que lleva al arresto del ciclo celular y la apoptosis (muerte celular programada). El grupo trietisililo puede mejorar la estabilidad y la biodisponibilidad del compuesto, lo que potencialmente mejora su eficacia terapéutica .
Comparación Con Compuestos Similares
El 2'-Trietilsilildocetaxel se puede comparar con otros derivados del docetaxel, como:
Docetaxel: El compuesto madre, ampliamente utilizado en la terapia contra el cáncer.
Paclitaxel: Otro agente quimioterapéutico conocido con un mecanismo de acción similar.
Cabazitaxel: Un derivado semisintético del docetaxel con mayor eficacia contra ciertas líneas celulares de cáncer resistentes.
La singularidad del 2'-Trietilsilildocetaxel radica en la presencia del grupo trietisililo, que puede conferir ventajas en términos de estabilidad y biodisponibilidad .
Propiedades
IUPAC Name |
[4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFQGZFZXWNAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H67NO14Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)

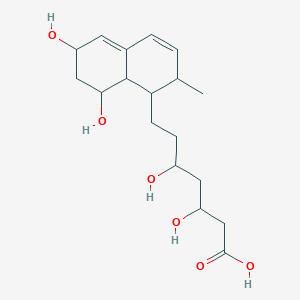
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
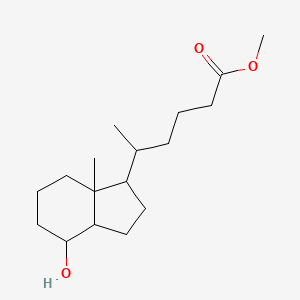
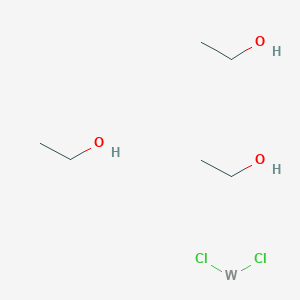

![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
